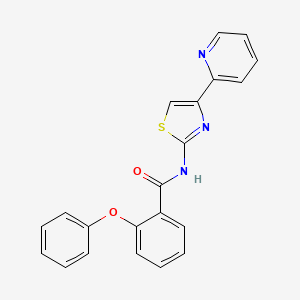

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The thiazole ring, a key component of “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide”, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The thiazole ring in “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity allows the compound to behave unpredictably when entering physiological systems .

Physical And Chemical Properties Analysis

The thiazole ring in “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, focusing on six unique fields:

Antimicrobial Activity

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has shown promising antimicrobial properties. The thiazole ring in its structure is known for its ability to disrupt microbial cell walls and inhibit the growth of bacteria and fungi . This compound can be used in developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.

Anticancer Properties

Research indicates that thiazole derivatives, including 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, exhibit significant anticancer activity . These compounds can induce apoptosis in cancer cells and inhibit tumor growth. They are being explored for their potential in treating various cancers, including breast, prostate, and lung cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives make them suitable for treating inflammatory diseases . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation, making it a potential candidate for developing new anti-inflammatory drugs.

Neuroprotective Agents

Thiazole compounds have been studied for their neuroprotective effects . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide may protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be a valuable addition to the arsenal of neuroprotective agents.

Antioxidant Activity

The antioxidant properties of thiazole derivatives help in scavenging free radicals and protecting cells from oxidative damage . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can be used in developing supplements or drugs aimed at reducing oxidative stress-related damage in various diseases.

Antiviral Applications

Thiazole derivatives have shown potential antiviral activity . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can inhibit the replication of certain viruses, making it a candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections and pandemics.

These applications highlight the versatility and potential of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application or additional fields, feel free to ask!

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

Wirkmechanismus

Target of Action

Compounds with a thiazole ring, such as 2-phenoxy-n-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole-containing compounds can have a wide range of effects on various biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole-containing compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the solvent used in the reaction has an important influence on the synthesis of compounds containing different substituents .

Eigenschaften

IUPAC Name |

2-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-20(24-21-23-18(14-27-21)17-11-6-7-13-22-17)16-10-4-5-12-19(16)26-15-8-2-1-3-9-15/h1-14H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEORLZNVYNTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)

![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)

![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)

![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)

![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)